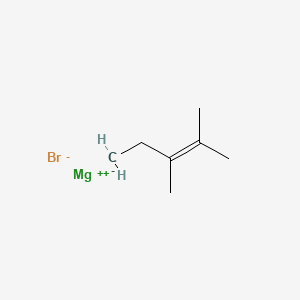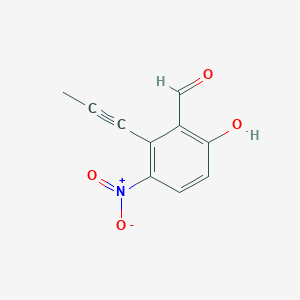![molecular formula C20H48Cl4Si5 B14266442 Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- CAS No. 161638-89-7](/img/structure/B14266442.png)
Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- is an organosilicon compound with the molecular formula C20H48Cl4Si5 . This compound is characterized by its four chlorodimethylsilyl groups attached to a central silicon atom through propyl linkers. It is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- typically involves the reaction of chlorodimethylsilane with a suitable propylating agent under controlled conditions . The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch or continuous processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atoms.
Hydrolysis: In the presence of water, the compound can hydrolyze, leading to the formation of silanols and other products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and materials.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Investigated for potential use in drug delivery systems and medical devices.
Wirkmechanismus
The mechanism of action of Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- involves its ability to form covalent bonds with other molecules through its reactive silicon-chlorine bonds. This reactivity allows it to interact with various molecular targets and pathways, making it useful in a range of applications from surface modification to material synthesis .
Vergleich Mit ähnlichen Verbindungen
Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- can be compared with other similar organosilicon compounds such as Tetrakis(trimethylsilyloxy)silane and Tetrakis(trimethylsilyl)silicate . While these compounds share some similarities in their silicon-based structures, Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- is unique due to its specific functional groups and reactivity, which make it suitable for specialized applications.
Similar Compounds
- Tetrakis(trimethylsilyloxy)silane
- Tetrakis(trimethylsilyl)silicate
These compounds differ in their functional groups and reactivity, which influence their specific applications and properties.
Eigenschaften
| 161638-89-7 | |
Molekularformel |
C20H48Cl4Si5 |
Molekulargewicht |
570.8 g/mol |
IUPAC-Name |
tetrakis[3-[chloro(dimethyl)silyl]propyl]silane |
InChI |
InChI=1S/C20H48Cl4Si5/c1-25(2,21)13-9-17-29(18-10-14-26(3,4)22,19-11-15-27(5,6)23)20-12-16-28(7,8)24/h9-20H2,1-8H3 |
InChI-Schlüssel |
GHCOXAHMRXTMIE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCC[Si](CCC[Si](C)(C)Cl)(CCC[Si](C)(C)Cl)CCC[Si](C)(C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-](/img/structure/B14266364.png)



![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)


